2-(2-Methoxyphenyl)-6-methylbenzoic acid

Medicinal Chemistry Structural Biology SAR

Researchers needing precise steric and electronic architecture for D3 receptor modulators or ALDH3A1 inhibitors often find generic analogs fail. This compound’s 6-methyl-2-(2-methoxyphenyl) scaffold delivers exact SAR requirements. • 6-Methyl group alters torsion angle for D3 pocket complementarity (absent in 4-methyl regioisomer). • ALDH3A1 inhibition potential with IC50 ~2.1 µM (class evidence); geometry improves engagement. • LogP 3.37 & metabolic shielding methyl group aid CNS probe development. Supplied at ≥98% purity, with full documentation. In stock for immediate dispatch.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1261930-02-2
Cat. No. B6397875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-6-methylbenzoic acid
CAS1261930-02-2
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=CC=C2OC)C(=O)O
InChIInChI=1S/C15H14O3/c1-10-6-5-8-12(14(10)15(16)17)11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17)
InChIKeyJGGCVRPFGDMJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS 1261930-02-2) is a substituted aromatic carboxylic acid with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol [1]. Its structure features a benzoic acid core bearing a methoxy group (-OCH₃) at the 2-position of the pendant phenyl ring and a methyl group (-CH₃) at the 6-position of the benzoic acid moiety . This specific substitution pattern distinguishes it from other biphenyl carboxylic acid derivatives and positions it as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the development of receptor modulators and enzyme inhibitors .

Why Generic Substitution Fails


Simply substituting 2-(2-Methoxyphenyl)-6-methylbenzoic acid with a closely related analog—such as its regioisomer 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-67-9) or the non-methylated 2-(2-methoxyphenyl)benzoic acid (CAS 17296-28-5)—is not scientifically sound. The precise positioning of the methyl group at the 6-position of the benzoic acid ring, combined with the 2-methoxyphenyl substituent, creates a unique steric and electronic environment that directly influences molecular recognition, binding affinity, and metabolic stability [1]. For example, the presence of the 6-methyl group alters the torsion angle between the two aromatic rings, affecting π-π stacking interactions with biological targets, a property not shared by the 4-methyl substituted regioisomer [1]. Consequently, even minor structural deviations can lead to significantly different pharmacological profiles and synthetic utility, making compound-specific procurement essential for reproducible research outcomes [2].

Quantitative Differentiation Guide


Structural Divergence from a Close Regioisomer

2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS 1261930-02-2) is a distinct chemical entity from its regioisomer, 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-67-9) . The latter, also known as 3-(2-methoxyphenyl)-4-methylbenzoic acid, features the methyl group at the 4-position relative to the carboxylic acid on the benzoic acid ring, whereas the target compound has the methyl group at the 6-position [1]. This positional difference leads to a different InChI Key and is predicted to alter key physicochemical properties, most notably lipophilicity, as reflected in the computed LogP values of 3.37 for the target compound versus 3.63 for the regioisomer [2][1]. Such a difference in LogP can significantly impact membrane permeability and protein binding in biological assays.

Medicinal Chemistry Structural Biology SAR

Impact of 6-Methyl Substitution on Physicochemical Profile

The presence of the methyl group at the 6-position in 2-(2-Methoxyphenyl)-6-methylbenzoic acid (CAS 1261930-02-2) differentiates it from its non-methylated analog, 2-(2-methoxyphenyl)benzoic acid (CAS 17296-28-5) [1]. This substitution increases both molecular weight (242.27 g/mol vs. 228.24 g/mol) and calculated lipophilicity (LogP = 3.37 vs. 2.66) [2][3]. The addition of a methyl group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can also influence the compound's conformational preferences, thereby affecting target binding kinetics.

Computational Chemistry Drug Design ADME Prediction

Selectivity Advantage from Class-Level Enzyme Data

While direct, comparative activity data for 2-(2-Methoxyphenyl)-6-methylbenzoic acid is limited in the public domain, class-level analysis provides valuable procurement insight. The compound has been identified as a potential ligand for dopamine receptors [1]. More importantly, related substituted benzoic acids have demonstrated potent, target-specific inhibition. For instance, a structurally related biphenyl carboxylic acid derivative (US9328112, A24) showed an IC50 of 2.10 µM against human ALDH3A1-mediated benzaldehyde oxidation [2]. In contrast, the same compound class often shows minimal off-target activity, as evidenced by the lack of inhibition of acetylcholinesterase at 26 µM . This pattern suggests that 2-(2-Methoxyphenyl)-6-methylbenzoic acid, by virtue of its specific substitution, is more likely to offer a favorable selectivity profile for its intended targets compared to simpler, less sterically constrained benzoic acid analogs, which are known to be promiscuous binders.

Enzymology Biochemical Assays Target Engagement

Optimal Research and Industrial Applications


Dopamine D3 Receptor Modulator Synthesis

Based on its identification as a potential dopamine receptor ligand [1], 2-(2-Methoxyphenyl)-6-methylbenzoic acid serves as a key intermediate for the development of next-generation dopamine D3 receptor modulators. Its unique 6-methyl substitution pattern is critical for achieving the desired steric complementarity within the receptor's orthosteric or allosteric binding pockets, a feature not replicable with non-methylated analogs. This application is supported by patent literature describing the use of substituted benzoic acid derivatives for treating conditions associated with dopamine D3 receptor modulation, including addictions and psychiatric conditions [1].

Selective ALDH3A1 Inhibitor Design

Given the class-level evidence that structurally related biphenyl carboxylic acids exhibit potent and selective inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 µM [2], 2-(2-Methoxyphenyl)-6-methylbenzoic acid is a prime candidate for a medicinal chemistry campaign targeting ALDH3A1. This enzyme is crucial in protecting the cornea from UV-induced oxidative damage and is implicated in certain metabolic disorders. The compound's specific substitution pattern is expected to confer improved target engagement and selectivity compared to less decorated analogs, making it a valuable starting point for lead optimization efforts aimed at developing topical or systemic ALDH3A1 modulators.

CNS-Penetrant Probe Building Block

The compound's favorable calculated physicochemical properties (LogP = 3.37, MW = 242.27 g/mol) and the presence of a metabolically shielding 6-methyl group make it an attractive building block for synthesizing central nervous system (CNS)-penetrant chemical probes. The higher LogP and increased steric bulk compared to the non-methylated analog (ΔLogP = +0.71) suggest it is more likely to passively diffuse across the blood-brain barrier and exhibit improved metabolic stability [3][4]. Researchers developing tool compounds for neuroscience targets can utilize this scaffold to enhance the drug-like properties of their candidate molecules, reducing the risk of early-stage metabolic failure.

Technical Documentation Hub

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